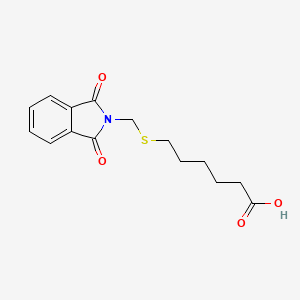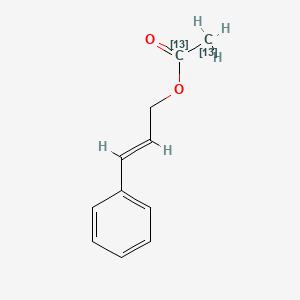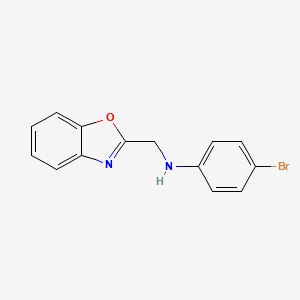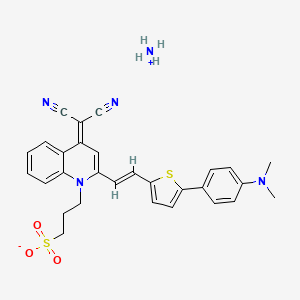
Metallo-|A-lactamase-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-|A-lactamase-IN-13 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria, due to their ability to inactivate a broad range of β-lactam antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of metal catalysts and specific ligands to ensure the correct configuration and activity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s efficacy and safety for use in research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Metallo-|A-lactamase-IN-13 primarily undergoes coordination reactions with metal ions, particularly zinc, which are essential for its inhibitory activity against metallo-β-lactamases. It may also participate in substitution reactions where ligands are exchanged around the metal center .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and various ligands that can stabilize the metal complex. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed
The major products formed from the reactions involving this compound are typically metal complexes where the compound is coordinated to one or more metal ions. These complexes are crucial for the compound’s ability to inhibit metallo-β-lactamases .
Applications De Recherche Scientifique
Metallo-|A-lactamase-IN-13 has a wide range of scientific research applications:
Mécanisme D'action
Metallo-|A-lactamase-IN-13 exerts its effects by binding to the active site of metallo-β-lactamases, where it coordinates with the zinc ions essential for the enzyme’s catalytic activity. This coordination inhibits the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring the antibiotics’ efficacy . The molecular targets include the zinc ions and specific amino acid residues within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
New Delhi metallo-β-lactamase (NDM) inhibitors: Compounds that inhibit NDM enzymes, which are a major cause of antibiotic resistance.
Verona integron-encoded metallo-β-lactamase (VIM) inhibitors: Target VIM enzymes, another group of metallo-β-lactamases.
Imipenemase (IMP) inhibitors: Inhibit IMP enzymes, which are also involved in antibiotic resistance.
Uniqueness
Metallo-|A-lactamase-IN-13 is unique in its specific binding affinity and inhibitory activity against a broad range of metallo-β-lactamases. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable tool in the fight against antibiotic-resistant bacterial infections .
Propriétés
Formule moléculaire |
C15H10F3N7O2S2 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25) |
Clé InChI |
UKIORIWISGQFSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)


![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)

![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)


